![molecular formula C15H10N2 B13944292 7H-Indolo[2,3-c]quinoline CAS No. 205-32-3](/img/structure/B13944292.png)
7H-Indolo[2,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Indolo[2,3-c]quinoline is a heterocyclic compound that features a fused indole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indolo[2,3-c]quinoline can be achieved through several methods. One efficient approach involves a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. This method employs Ugi condensation of aromatic aldehydes, anilines, acids, and isocyanides in methanol at room temperature, followed by CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours . Another method involves Pd-catalyzed intramolecular arylation of 3-(2-bromophenylamino)quinolines under microwave irradiation, which significantly reduces catalyst loading and reaction time .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The Cu-catalyzed Ugi-C/Ugi-N-arylation sequence is particularly favored due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7H-Indolo[2,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole or quinoline rings, typically using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced indole or quinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
7H-Indolo[2,3-c]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials
Mechanism of Action
The mechanism of action of 7H-Indolo[2,3-c]quinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes, affecting cellular pathways and functions .
Comparison with Similar Compounds
- Indolo[3,2-c]quinoline
- Indolo[3,2-d]benzazepine
- Indolo[2,3-b]quinoxaline
Comparison: 7H-Indolo[2,3-c]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to indolo[3,2-c]quinoline and indolo[3,2-d]benzazepine, this compound exhibits different reactivity and biological activity profiles .
Properties
CAS No. |
205-32-3 |
|---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7H-indolo[2,3-c]quinoline |
InChI |
InChI=1S/C15H10N2/c1-3-7-12-10(5-1)15-11-6-2-4-8-13(11)17-14(15)9-16-12/h1-9,17H |
InChI Key |
VXCGARZMMCNONL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)

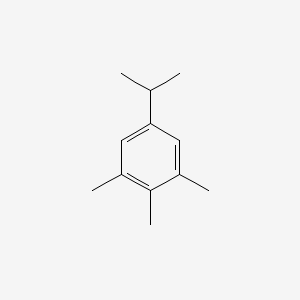


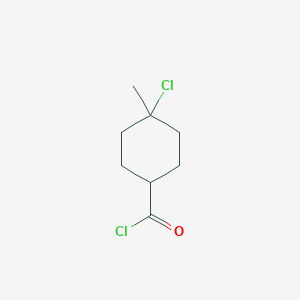
![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
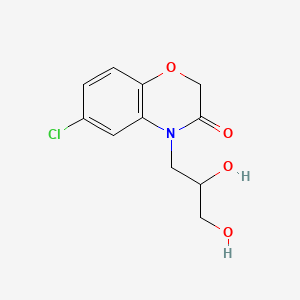
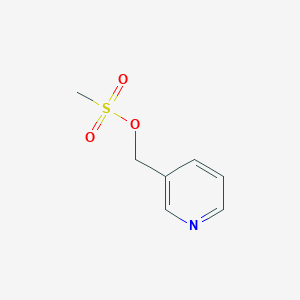
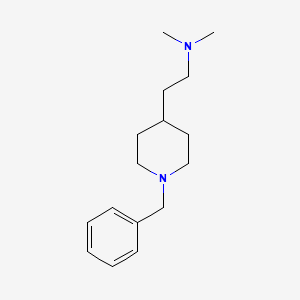
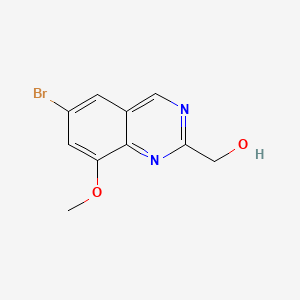
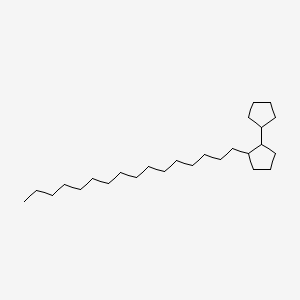
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
